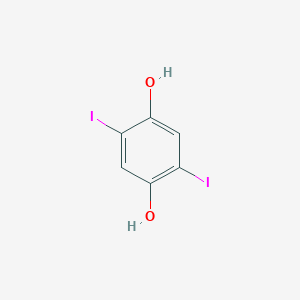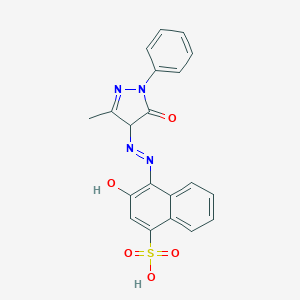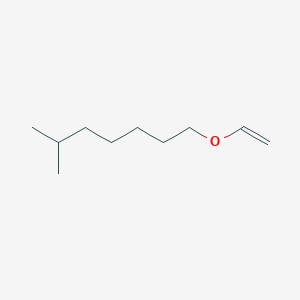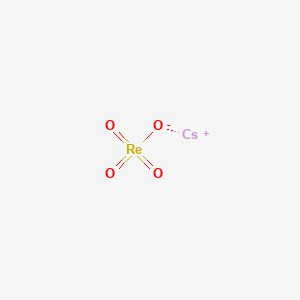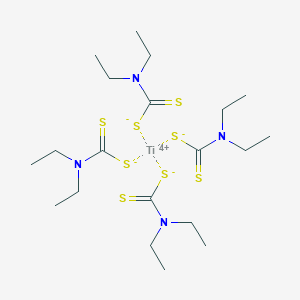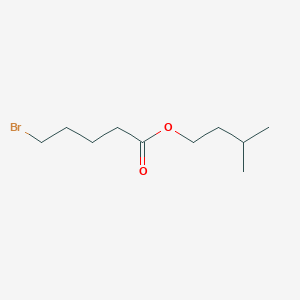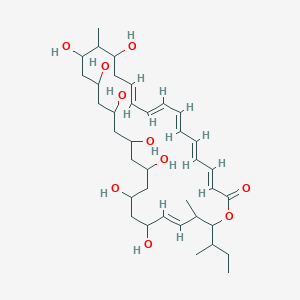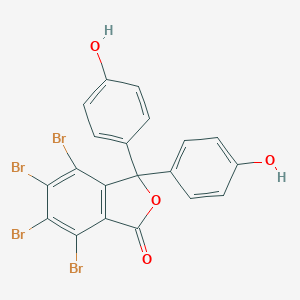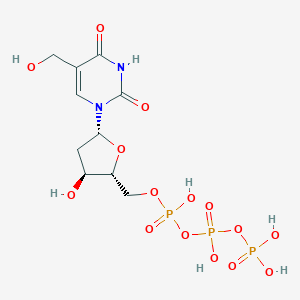
Hydroxymethyldeoxyuridine triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxymethyldeoxyuridine triphosphate (HMDUTP) is a nucleotide analogue that has gained significant interest in scientific research due to its potential applications in various fields such as cancer therapy, DNA sequencing, and epigenetic studies. HMDUTP is a modified form of deoxyuridine triphosphate (dUTP), where the methyl group is replaced with a hydroxymethyl group. This modification makes HMDUTP a unique tool for studying DNA replication, repair, and modification.
Mecanismo De Acción
Hydroxymethyldeoxyuridine triphosphate exerts its effects by incorporating into the DNA during replication. The hydroxymethyl group in Hydroxymethyldeoxyuridine triphosphate makes it a poor substrate for the DNA polymerase enzyme, which leads to the inhibition of DNA synthesis. Hydroxymethyldeoxyuridine triphosphate can also be incorporated into the DNA during repair processes, leading to the modification of the DNA structure.
Efectos Bioquímicos Y Fisiológicos
Hydroxymethyldeoxyuridine triphosphate has been shown to have various biochemical and physiological effects. In cancer cells, Hydroxymethyldeoxyuridine triphosphate induces DNA damage and cell death, leading to the inhibition of tumor growth. Hydroxymethyldeoxyuridine triphosphate has also been shown to induce DNA demethylation, leading to changes in gene expression and cellular differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydroxymethyldeoxyuridine triphosphate has several advantages for lab experiments, including its ability to selectively label DNA modifications and its potential use in cancer therapy. However, Hydroxymethyldeoxyuridine triphosphate has some limitations, including its low stability and high cost.
Direcciones Futuras
There are several future directions for Hydroxymethyldeoxyuridine triphosphate research. One potential direction is the development of new methods for Hydroxymethyldeoxyuridine triphosphate synthesis that are more efficient and cost-effective. Another direction is the investigation of Hydroxymethyldeoxyuridine triphosphate's effects on epigenetic modifications and gene expression. Additionally, the use of Hydroxymethyldeoxyuridine triphosphate in combination with other drugs for cancer therapy is an area of active research.
Conclusion:
In conclusion, Hydroxymethyldeoxyuridine triphosphate is a nucleotide analogue that has gained significant interest in scientific research due to its potential applications in various fields such as cancer therapy and DNA sequencing. Hydroxymethyldeoxyuridine triphosphate's unique structure and properties make it a valuable tool for studying DNA replication, repair, and modification. However, further research is needed to fully understand Hydroxymethyldeoxyuridine triphosphate's effects and potential applications.
Métodos De Síntesis
Hydroxymethyldeoxyuridine triphosphate can be synthesized using various chemical methods, including enzymatic and chemical synthesis. The most common method involves the enzymatic conversion of dUTP to Hydroxymethyldeoxyuridine triphosphate using the enzyme dUTPase and hydroxymethyltransferase. The chemical synthesis of Hydroxymethyldeoxyuridine triphosphate involves the modification of dUTP using chemical reagents such as formaldehyde and sodium borohydride.
Aplicaciones Científicas De Investigación
Hydroxymethyldeoxyuridine triphosphate has various applications in scientific research. One of the primary applications is in cancer therapy. Hydroxymethyldeoxyuridine triphosphate has been shown to inhibit the growth of cancer cells by incorporating into the DNA and disrupting the replication process. Hydroxymethyldeoxyuridine triphosphate has also been used in DNA sequencing, where it acts as a fluorescent label for detecting DNA modifications such as methylation.
Propiedades
Número CAS |
14167-70-5 |
|---|---|
Nombre del producto |
Hydroxymethyldeoxyuridine triphosphate |
Fórmula molecular |
C10H17N2O15P3 |
Peso molecular |
498.17 g/mol |
Nombre IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 |
Clave InChI |
RLHFVRMIEVOHOR-XLPZGREQSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Otros números CAS |
14167-70-5 |
Sinónimos |
5-hydroxymethyl-2'-deoxyuridine 5'-triphosphate hmdUTP hydroxymethyldeoxyuridine triphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





